![molecular formula C14H10BrNOS3 B2371413 4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 2379985-83-6](/img/structure/B2371413.png)
4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized through Suzuki cross-coupling reactions . The reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the existence of glacial acetic acid provided (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield .Molecular Structure Analysis
The molecular structure of “4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The presence of bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry .Applications De Recherche Scientifique
Photostabilization in Polymer Science
Research has shown the effectiveness of thiophene derivatives in enhancing the photostability of materials. For instance, synthesized thiophenes like N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline and related compounds have been found to significantly reduce the level of photodegradation in poly(vinyl chloride) (PVC) films. These materials act either by directly absorbing UV radiation and dissipating energy as heat or by transferring energy from excited state PVC to the additive for dissipation (Balakit et al., 2015).
Catalytic and Synthetic Applications
Thiophene derivatives are pivotal in various synthetic and catalytic processes. The synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, for example, involves direct lithiations and bromination reactions starting from thiophene, highlighting the compound's utility in complex organic syntheses (Bar & Martin, 2021).
Polymerization and Material Science
The compound has also been explored in the field of material science, particularly in polymerization. The copolymerization of 4-bromo-2-vinyl thiophene with methyl methacrylate and n-butyl acrylate indicates its reactivity and potential in creating novel polymeric materials (Trumbo, 1992).
Computational Chemistry and Spectroscopy
In the realm of computational chemistry and spectroscopy, thiophene derivatives have been synthesized and analyzed using techniques like DFT simulations, revealing crucial insights into their molecular properties and reactivity (Balakit et al., 2017).
Nonlinear Optical Properties
The study of nonlinear optical properties of thiophene derivatives has been significant in understanding their potential in electronic and photonic applications. Research involving Suzuki cross-coupling reactions and DFT calculations on these compounds provides valuable insights into their electronic and nonlinear optical behaviors (Ahmad et al., 2021).
Heterocyclic Synthesis
Thiophene derivatives play a crucial role in heterocyclic chemistry, contributing to the synthesis of a wide range of biologically active compounds. This includes the creation of pyrazole, isoxazole, pyrimidine, triazine derivatives, showcasing the versatility of thiophene-based compounds in medicinal chemistry (Mohareb et al., 2004).
Anticancer and Antibacterial Research
The compound's derivatives have been investigated for their anticancer and antibacterial properties. Studies reveal that certain thiophene-2-carboxaldehyde derivatives exhibit promising antibacterial and antifungal activities, along with unique binding characteristics to proteins like Human Serum Albumin (HSA), which is significant in pharmacological research (Shareef et al., 2016).
Antimalarial Drug Development
Some derivatives of thiophene, specifically benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum, the parasite causing malaria. This highlights the compound's potential in developing new antimalarial drugs (Banerjee et al., 2011).
Propriétés
IUPAC Name |
4-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS3/c15-11-4-13(20-8-11)14(17)16-5-12-3-10(7-19-12)9-1-2-18-6-9/h1-4,6-8H,5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNDNUAVRZTNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

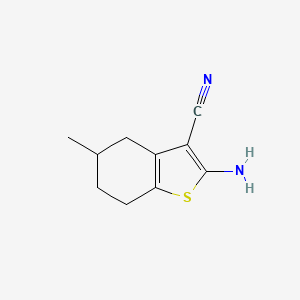
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2371331.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2371332.png)
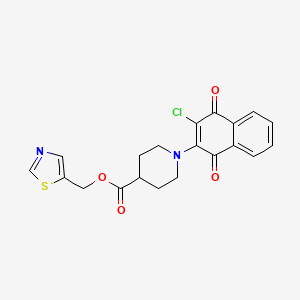

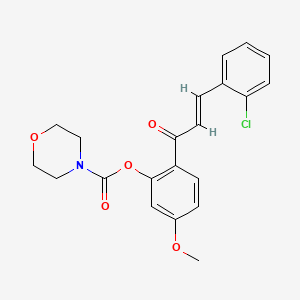
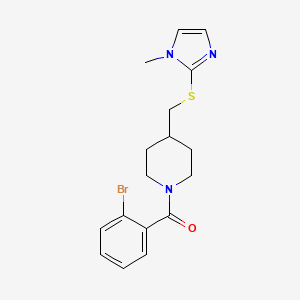
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2371342.png)
![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)
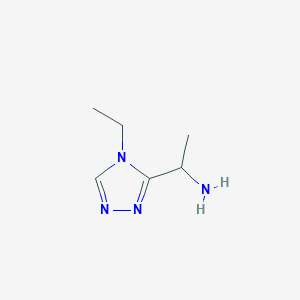
![7-Butyl-5-ethylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2371348.png)
![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)
![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)